molecular formula C30H26O13 B3027900 buddlenoid A CAS No. 142750-32-1

buddlenoid A

Cat. No. B3027900
CAS RN: 142750-32-1
M. Wt: 594.5 g/mol
InChI Key: GVLNXQDHAFPPFW-HESOAOHTSA-N
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Description

Buddlenoid A is a type of flavonoid . It is a compound with the molecular formula C30H26O13 . It is a powder in appearance and is classified under the category of flavonoids .


Molecular Structure Analysis

The molecular structure of Buddlenoid A is complex, with a molecular weight of 594.5 g/mol . The chemical name for Buddlenoid A is [ (2R,3S,4S,5R,6S)-6- [3,5-dihydroxy-2- (4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3- (4-hydroxyphenyl)prop-2-enoate .


Physical And Chemical Properties Analysis

Buddlenoid A is a powder in appearance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 594.5 g/mol .

Scientific Research Applications

Tyrosinase Inhibition

Buddlenoid A, a flavonol glycoside isolated from Buddleia coriacea, has been identified as a potent inhibitor of mushroom tyrosinase. This suggests its potential application in areas like the treatment of hyperpigmentation disorders and as a skin-whitening agent (Kubo & Yokokawa, 1992).

Ethnopharmacology

In ethnopharmacology, various Buddleja species, including those containing compounds like buddlenoid A, have been used traditionally for their antimicrobial, antiseptic, and diuretic properties. Although the specific role of buddlenoid A in these traditional uses is not clearly defined, the known biological activity of similar compounds in Buddleja species provides partial explanation for these traditional medicinal uses (Houghton, 1984).

Wound Healing

Buddleja species, potentially including those with buddlenoid A, have been investigated for their role in wound healing. These plants exhibit anti-inflammatory and antioxidant properties due to their flavonoid, triterpenoid, diterpenoid, and caffeic acid derivatives. Though the specific effect of buddlenoid A is not detailed, it might contribute to these broader pharmacological activities (Houghton et al., 2005).

Analgesic and Anti-inflammatory Properties

Buddleja globosa, which may contain buddlenoid A, has demonstrated analgesic and anti-inflammatory properties, validating its traditional use in Chilean medicine for wound healing. This suggests a potential role for buddlenoid A in pain management and inflammation control (Backhouse et al., 2008).

Anti-Hepatotoxic Activity

Extracts from various Buddleja species, possibly including buddlenoid A, have shown inhibitory effects against induced cytotoxicity in cultured hepatocytes. This indicates potential application in liver protection and treatment of liver diseases (Houghton & Hikino, 1989).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(34)40-13-21-24(35)26(37)28(39)30(43-21)41-18-11-19(33)23-20(12-18)42-29(27(38)25(23)36)15-4-8-17(32)9-5-15/h1-12,21,24,26,28,30-33,35,37-39H,13H2/b10-3+/t21-,24-,26+,28-,30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLNXQDHAFPPFW-HESOAOHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317908
Record name Buddlenoid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

buddlenoid A

CAS RN

142750-32-1
Record name Buddlenoid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142750-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buddlenoid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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